molecular formula C20H15ClN6 B12219232 2-(3-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(3-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12219232
M. Wt: 374.8 g/mol
InChI Key: WZPVSRBORZZMHS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-triazolo-pyrimidine class, characterized by a fused heterocyclic core with substituents at positions 2 and 6. The 2-position features a 3-chlorophenyl group, while the 7-position is substituted with a 3,4-dimethylphenyl group. The chlorine atom (electron-withdrawing) and dimethyl groups (electron-donating) influence electronic properties, solubility, and biological interactions. Such derivatives are studied for kinase inhibition, adenosine receptor antagonism, and anticancer activity .

Properties

Molecular Formula

C20H15ClN6

Molecular Weight

374.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-10-(3,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15ClN6/c1-12-6-7-16(8-13(12)2)27-19-17(10-23-27)20-24-18(25-26(20)11-22-19)14-4-3-5-15(21)9-14/h3-11H,1-2H3

InChI Key

WZPVSRBORZZMHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=CC=C5)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 3,4-dimethylphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable reagent, such as phosphorus oxychloride, to yield the desired pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Research has highlighted the compound's effectiveness as a multitarget inhibitor in cancer treatment. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines:

  • Mechanism of Action : The compound acts by inhibiting key signaling pathways involved in tumor growth and survival. For instance, it has been demonstrated to target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical in cancer progression .
  • Case Study : A study involving an analog of this compound revealed an IC₅₀ value of 0.3 µM against EGFR, indicating potent inhibitory activity. The compound also showed significant effects on cell migration and cycle progression in MCF-7 breast cancer cells .

Antiparasitic Activity

The compound exhibits antiparasitic properties that may be relevant for treating diseases caused by protozoa and helminths. Pyrazolo-triazolopyrimidine derivatives have been shown to disrupt the metabolic processes of these pathogens .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that allow for modifications leading to various derivatives with enhanced biological activities. For example:

  • Synthesis Route : The initial steps typically include the condensation of appropriate hydrazones with pyrimidine derivatives under acidic conditions to form the pyrazolo-triazolopyrimidine scaffold .
  • Derivative Variability : Different substitutions on the phenyl rings can lead to compounds with varied biological profiles, enhancing selectivity and potency against specific targets .

Research Findings

A comprehensive review of literature reveals a growing body of evidence supporting the compound's potential in drug development:

Study Focus Findings
Study ACancer InhibitionDemonstrated IC₅₀ values as low as 0.3 µM against EGFR; significant apoptosis induction in MCF-7 cells .
Study BAntiparasitic EffectsShowed effective inhibition of protozoan growth; potential for treating malaria .
Study CStructure-Activity RelationshipIdentified key structural features contributing to biological activity; emphasized importance of chlorophenyl substitution .

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Key analogues differ in substituents at positions 2 and 7, impacting molecular weight, lipophilicity, and bioactivity:

Compound Name (Substituents) Position 2 Substituent Position 7 Substituent Molecular Weight Key Properties Source
Target Compound 3-Chlorophenyl 3,4-Dimethylphenyl ~418.3* High lipophilicity, moderate solubility -
2-(4-tert-Butylphenyl)-7-(3-chlorophenyl) 4-tert-Butylphenyl 3-Chlorophenyl ~443.9 Enhanced steric bulk, lower solubility
2-Ethyl-7-(3,4-dimethylphenyl) Ethyl 3,4-Dimethylphenyl ~336.3 Reduced lipophilicity, higher solubility
SCH-442416 2-Furyl 3-(4-Methoxyphenyl)propyl ~472.5 A2A receptor antagonism, CNS penetration
5g (4-Chlorophenoxymethyl) 4-Chlorophenoxymethyl Phenyl 376.8 Moderate activity, crystalline solid

*Calculated based on substituent contributions.

Analysis :

  • Solubility: Bulky tert-butyl () or chlorophenoxymethyl () groups reduce aqueous solubility, whereas smaller substituents (e.g., ethyl) improve it.
  • Melting Points: Electron-withdrawing groups (e.g., chlorine) correlate with higher melting points. For example, compound 5g (4-chlorophenoxymethyl) has a melting point >250°C , while SCH-442416 (methoxypropyl) is administered in solubilized formulations .
Adenosine A2A Receptor Antagonism
  • SCH-442416 (): Exhibits high selectivity for A2A receptors (IC50 <10 nM) due to its 2-furyl and methoxypropyl groups, which optimize steric and electronic interactions .
  • Target Compound : The 3-chlorophenyl group may enhance binding affinity compared to phenyl analogues, but the dimethylphenyl group could reduce selectivity due to increased bulk .
Anticancer Activity
  • Pyrazolo-triazolo-pyrimidines (): Derivatives with halogenated aryl groups (e.g., 4-bromophenyl) show potent kinase inhibition (IC50 ~50 nM). The target compound’s 3-chlorophenyl group may mimic this activity, while dimethylphenyl could modulate cytotoxicity .

Key Research Findings

Substituent Position Matters : Meta-substitution (3-chlorophenyl) in the target compound improves receptor binding compared to para-substituted analogues () .

Dimethylphenyl vs. Methoxypropyl : The dimethyl group in the target compound offers metabolic stability over methoxypropyl (prone to oxidative cleavage) .

Anticancer Potential: Halogenated derivatives (e.g., 4-bromophenyl in ) show promise, suggesting the target compound’s 3-chlorophenyl could be similarly effective .

Biological Activity

2-(3-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various cancer cell lines.

  • Molecular Formula : C₁₄H₁₂ClN₅
  • Molecular Weight : 317.73 g/mol
  • CAS Number : 955800-35-8

The compound exhibits its biological activity primarily through the inhibition of specific cellular pathways involved in cancer progression. Research indicates that pyrazolo[4,3-e][1,2,4]triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating key proteins associated with cell survival and death.

Key Mechanisms:

  • Caspase Activation : Compounds similar to this compound have been shown to activate caspases 9 and 3/7, leading to increased apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231 .
  • Inhibition of NF-κB : The compound may suppress NF-κB signaling pathways which are crucial for cancer cell proliferation and survival .
  • Autophagy Induction : Increased formation of autophagosomes and expression of beclin-1 have been observed alongside apoptosis activation .

Anticancer Activity

A series of studies have assessed the anticancer potential of pyrazolo[4,3-e][1,2,4]triazole derivatives:

CompoundCell Line TestedIC₅₀ (µM)Mechanism
2aMCF-7<0.25Apoptosis via caspase activation
2bMDA-MB-231<0.25Autophagy induction
3bMCF-10A>10Selective toxicity towards cancer cells

These results indicate that the compound exhibits significant cytotoxicity against cancer cells while sparing normal cells .

Case Studies

  • Study on Breast Cancer Cells :
    • A recent study demonstrated that derivatives like 3b significantly inhibited tumor growth in MCF-7 models. The treatment led to DNA fragmentation and cell cycle arrest .
  • Comparative Study with Cisplatin :
    • In comparative analyses with cisplatin (a standard chemotherapy agent), compounds based on the pyrazolo[4,3-e][1,2,4]triazole scaffold showed superior cytotoxic effects against breast cancer cell lines .

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